4-(Indolin-5-yl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Indolin-5-yl)-2-methylthiazole is a heterocyclic compound that features both a thiazole and an indole ring The thiazole ring is known for its diverse biological activities, while the indole ring is a common structural motif in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
The compound “4-(Indolin-5-yl)-2-methylthiazole” has been found to interact with several targets. It has been identified as a potential inhibitor of InhA , an enzyme involved in the fatty acid biosynthesis pathway of mycobacteria . This compound has also been suggested to interact with Histone Deacetylase 6 (HDAC6) and Heat-Shock Protein 90 (Hsp90) . Furthermore, it has been reported to target Glycoprotein 41 (gp41) , which plays a crucial role in HIV-1 fusion .
Mode of Action
The compound’s interaction with its targets leads to significant changes. As an InhA inhibitor, it can potentially disrupt the fatty acid biosynthesis pathway in mycobacteria, leading to the inhibition of bacterial growth . When interacting with HDAC6 and Hsp90, it can regulate a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins . As a gp41 inhibitor, it can potentially inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting InhA, it disrupts the fatty acid biosynthesis pathway in mycobacteria . Its interaction with HDAC6 and Hsp90 affects gene expression, cell motility, immune response, and protein degradation . By targeting gp41, it can potentially disrupt the HIV-1 fusion process .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting InhA, it can potentially inhibit the growth of mycobacteria . Its interaction with HDAC6 and Hsp90 can regulate various biological processes . By inhibiting gp41, it can potentially prevent HIV-1 fusion .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by storage conditions
Biochemical Analysis
Biochemical Properties
Indole-based compounds have been shown to inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .
Cellular Effects
Indole-based compounds have been shown to inhibit cell-cell fusion and viral replication .
Molecular Mechanism
Indole-based compounds have been shown to inhibit HIV-1 fusion by disrupting the formation of a six-helix bundle between N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of the extracellular domain of gp41 trimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Indolin-5-yl)-2-methylthiazole typically involves the formation of the thiazole ring followed by the construction of the indole ring. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with an appropriate indole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-5-yl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and indole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced thiazole and indole derivatives.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
4-(Indolin-5-yl)-2-methylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde
- 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
4-(Indolin-5-yl)-2-methylthiazole is unique due to the combination of the thiazole and indole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKRJYMIVDODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429265 |
Source
|
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144340-48-7 |
Source
|
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.